1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both hydroxy and trifluoromethyl groups in its structure suggests it may have interesting reactivity and properties.
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-2-methyl-4-phenylbutylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea include:
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different reactivity and binding properties.
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(methyl)phenyl]urea: The methyl group instead of trifluoromethyl may affect its lipophilicity and metabolic stability.
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(chloromethyl)phenyl]urea: The chloromethyl group can participate in different types of chemical reactions compared to the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-18(26,12-11-14-5-3-2-4-6-14)13-23-17(25)24-16-9-7-15(8-10-16)19(20,21)22/h2-10,26H,11-13H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVNDNOHFZQWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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